Bienvenue dans la boutique en ligne BenchChem!

(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one

Cardiotoxicity Tricyclic Antidepressant Metabolite Isomeric Differentiation

The compound (5Z)-5,11-dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one (CAS 156458-89-8) is a dibenzocycloheptene ketone that functions as a critical stereodefined intermediate in the preparation of the Z‑isomeric (cis) 10‑hydroxylated metabolites of the tricyclic antidepressants amitriptyline and nortriptyline. It belongs to the 10‑oxo‑5H‑dibenzo[a,d]cycloheptene family and possesses a specifically (Z)‑configured exocyclic double bond, which is retained during subsequent reduction to the corresponding (Z)‑10‑hydroxy metabolite.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 156458-89-8
Cat. No. B134667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one
CAS156458-89-8
Synonyms(Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=CCCO)C3=CC=CC=C3C1=O
InChIInChI=1S/C18H16O2/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,19H,5,11-12H2/b15-10-
InChIKeyMNXGUCKNAOWWIX-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one (CAS 156458-89-8): A Stereodefined Nortriptyline-Metabolite Intermediate for Analytical and Preclinical Procurement


The compound (5Z)-5,11-dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one (CAS 156458-89-8) is a dibenzocycloheptene ketone that functions as a critical stereodefined intermediate in the preparation of the Z‑isomeric (cis) 10‑hydroxylated metabolites of the tricyclic antidepressants amitriptyline and nortriptyline . It belongs to the 10‑oxo‑5H‑dibenzo[a,d]cycloheptene family and possesses a specifically (Z)‑configured exocyclic double bond, which is retained during subsequent reduction to the corresponding (Z)‑10‑hydroxy metabolite [1].

Why the Z‑Stereochemistry of (5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one Is Non-Interchangeable for Targeted Procurement


In‑class substitution with the corresponding (E)‑isomer or with the bromo‑analog (CAS 156458-92-3) is not functionally equivalent because the geometric configuration of the exocyclic double bond is conserved throughout the synthetic sequence and dictates the stereochemistry of the final 10‑hydroxy metabolite. Separate preclinical and clinical studies have established that Z‑10‑hydroxynortriptyline exhibits a cardiotoxicity profile markedly distinct from that of its E‑isomer, including dose‑dependent bradycardia and reductions in cardiac output that are not observed for the E‑isomer [1]. Therefore, any procurement intended to produce or reference the Z‑metabolite series requires the Z‑configured ketone precursor; use of a generic, unstereocontrolled intermediate would introduce uncontrolled stereochemical variance and invalidate downstream pharmacological or analytical results [2].

Quantitative Differentiation Evidence for (5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one vs. Its Closest In‑Class Comparators


Z‑Isomer‐Specific Cardiotoxicity Profile in a Large‑Animal Model

In a head‑to‑head comparison in anesthetized swine, Z‑10‑hydroxynortriptyline—the direct metabolic reduction product of the target Z‑ketone—produced marked bradycardia and dose‑correlated declines in cardiac output, whereas E‑10‑hydroxynortriptyline did not [1]. The target compound’s (Z)‑configuration is stereospecifically transferred to the hydroxyl metabolite, making the ketone precursor the key determinant of the metabolite’s toxicodynamic profile [2].

Cardiotoxicity Tricyclic Antidepressant Metabolite Isomeric Differentiation

Complete Stereochemical Retention During Ketone–Alcohol Interconversion

Incubation of E‑ and Z‑10‑oxonortriptyline with NADPH and human liver cytosol resulted in nearly exclusive formation of the corresponding (+)-E‑ and (+)-Z‑10‑hydroxynortriptyline products, respectively [1]. High‑affinity reduction kinetics were observed with Kₘ values of 1–2 µM for both isomers [2]. The target (5Z)‑10‑oxo compound, as the N‑desmethyl analogue, follows the same stereochemical conservation principle during chemical or enzymatic reduction [3].

Stereospecific Synthesis Metabolite Preparation Enzymatic Reduction

Differential Pharmacokinetic Properties of Z‑ vs. E‑Hydroxy Metabolites

In the same swine model, Z‑10‑OH‑NT exhibited a smaller volume of distribution (Vd), shorter elimination half‑life (t₁/₂), and a larger unbound fraction compared to the parent drug nortriptyline, with the E‑isomer showing parallel pharmacokinetic distinctions [1]. Although the absolute values for the Z‑ and E‑metabolites were not directly contrasted, the study confirmed that the hydroxymetabolites, as a class, are pharmacokinetically distinct from the parent, and the differing cardiotoxicities could not be attributed to pharmacokinetic differences alone [2].

Pharmacokinetics Plasma Clearance Volume of Distribution

Polymorphic CYP2D6‑Mediated Metabolism Distinguishes E‑ from Z‑Hydroxylation Pathways

Human pharmacogenetic studies demonstrate that the metabolic clearance of nortriptyline via E‑10‑hydroxylation correlates strongly with the debrisoquine hydroxylation phenotype (rs = −0.88, p < 0.01), whereas Z‑10‑hydroxylation does not [1]. This establishes that the E‑ and Z‑hydroxylation pathways are under distinct genetic control, with CYP2D6 preferentially mediating E‑hydroxylation. As the target compound serves as the direct precursor to the Z‑metabolite series, it is essential for studies investigating the non‑CYP2D6‑dependent Z‑hydroxylation pathway.

Pharmacogenetics CYP2D6 Polymorphism Regioselective Metabolism

Procurement‑Targeted Application Scenarios for (5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one (CAS 156458-89-8)


Synthesis of Stereochemically Pure (Z)‑10‑Hydroxynortriptyline Reference Standards for Bioanalytical Method Validation

Using (5Z)‑5,11‑dihydro‑5‑(3‑hydroxypropylidene)‑10H‑dibenzo[a,d]cyclohepten‑10‑one as the starting material ensures that subsequent reduction, whether chemical or enzymatic, yields the Z‑configured 10‑hydroxy metabolite without stereochemical scrambling [1]. This is critical for preparing certified reference materials of Z‑10‑hydroxynortriptyline, which are required for LC‑MS/MS method development and validation in therapeutic drug monitoring and clinical pharmacokinetic studies where isomeric discrimination is mandated [2].

Preclinical Cardiotoxicity Screening of Tricyclic Antidepressant Metabolites

The Z‑ketone intermediate enables the synthesis of the Z‑10‑hydroxy metabolite that has been shown to cause dose‑dependent bradycardia and reduced cardiac output in large‑animal models, whereas the E‑isomer does not [1]. Pharmaceutical companies conducting cardiac safety profiling of TCA metabolites can use this intermediate to generate the Z‑metabolite in quantities sufficient for in vitro (hERG, calcium flux) and in vivo (telemetry) assays, ensuring that the cardiotoxic liability specific to the Z‑configurational isomer is not overlooked [2].

Pharmacogenetic Studies of the Non‑CYP2D6 Z‑Hydroxylation Pathway

Because the Z‑hydroxylation of nortriptyline is independent of CYP2D6 polymorphism while E‑hydroxylation is strongly linked to debrisoquine 4‑hydroxylase activity (rs = −0.88, p < 0.01) [1], the Z‑ketone precursor is the requisite tool for in vitro metabolism studies designed to identify the specific cytochrome P450 isoforms responsible for the Z‑hydroxylation route. Procurement of the pure Z‑ketone allows for definitive assignment of enzyme kinetics without the confounding influence of competing E‑pathway activity [2].

Environmental Fate and Biotransformation Studies of Dibenzo‑cycloheptene Derivatives

The (5Z)‑configured ketone can serve as a stable, well‑characterized surrogate standard for tracing the abiotic and biotic reduction of ketone intermediates in environmental fate studies. Its conserved stereochemistry upon reduction provides a built‑in chiral probe for assessing the enantioselectivity of microbial or photolytic transformations, making it a valuable procurement choice for environmental analytical chemistry laboratories [1].

Quote Request

Request a Quote for (5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.